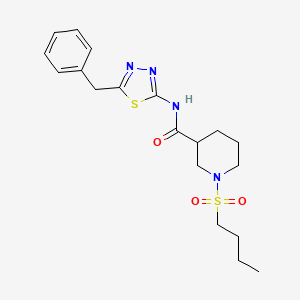

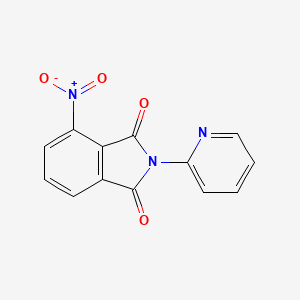

![molecular formula C18H20N2OS B5588661 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5588661.png)

3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a useful research compound. Its molecular formula is C18H20N2OS and its molecular weight is 312.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 312.12963444 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A method for synthesizing "7,10-dimethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one" based on ethyl ester of 4’-amino-5’,8’-dimethyl-1’H-spiro[cyclopentan-1,2’-naphthalene]-3’-carboxylic acid has been developed. The interaction of this spirobenzo[h]quinazoline with various alkyl(aryl)halides was used to synthesize a new class of sprobenzo[h]quinazoline derivatives. The synthesized compounds were evaluated for their anticonvulsant, antidepressant, and antibacterial properties (Grigoryan et al., 2017).

Antineoplastic and Antiangiogenic Activities

A series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines were synthesized and evaluated for their VEGFR-2-targeting, antiproliferative, and antiapoptotic activities against breast MCF-7 and liver HepG2 cancer cells. Most of the tested compounds demonstrated promising activity against these cancer cell lines, with certain compounds showing high activity and VEGFR-2 inhibition comparable to standard drugs (Abuelizz et al., 2020).

Antimonoamineoxidase and Antitumor Properties

Another study focused on the synthesis of 3H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one derivatives and their evaluation for anti-monoamine oxidase and antitumor properties. The synthesized compounds exhibited inhibitory effects on brain monoamine oxidase activity and showed antitumor activity against Ehrlich ascites carcinoma and sarcoma 180 in murine models, with some compounds suppressing tumor growth by 50 – 56% (Markosyan et al., 2014).

Mechanism of Action

Target of Action

It is noted that several of the synthesized compounds exhibited high anti-monoamine oxidase and antitumor activity

Mode of Action

The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It is known that the compound was synthesized by reacting 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1’-cyclopentan]-4(6H)-one with halides .

Result of Action

It is noted that several of the synthesized compounds exhibited high anti-monoamine oxidase and antitumor activity . This suggests that the compound may have a significant impact on monoamine oxidase activity and tumor growth at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Several of the synthesized compounds exhibited high anti-monoamine oxidase and antitumor activity

Cellular Effects

It’s known that some of the synthesized compounds exhibited antitumor activity , suggesting that they may have effects on various types of cells and cellular processes

Molecular Mechanism

It’s known that some of the synthesized compounds exhibited high anti-monoamine oxidase activity , suggesting that they may exert their effects at the molecular level through enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name |

3-ethyl-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-2-20-16(21)14-15(19-17(20)22)13-8-4-3-7-12(13)11-18(14)9-5-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEGLRIYLCWVKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(dimethylamino)benzylidene]-5-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5588595.png)

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)quinolin-2(1H)-one](/img/structure/B5588602.png)

![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}pyrimidine](/img/structure/B5588612.png)

![11,11'-oxybis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)](/img/structure/B5588626.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5588629.png)

![4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5588631.png)

![3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B5588636.png)

![1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B5588654.png)

![4-methyl-2-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5588656.png)